molecular formula C22H30N2O4S2 B2489163 N-cyclooctyl-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide CAS No. 1251583-40-0

N-cyclooctyl-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide

Cat. No. B2489163
CAS RN: 1251583-40-0
M. Wt: 450.61
InChI Key: BXFFDNDEQADLHH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves multiple steps, including the condensation of specific amides with amines, followed by acidification or cyclization reactions. For instance, the synthesis of sulfamoyl-4-oxoquinoline-3-carboxamides involves the use of sulfamoyl chlorides and amines to target compounds with potential biological activities (Suen et al., 2006).

Molecular Structure Analysis

The molecular structure of compounds in this category is typically confirmed using techniques like IR, 1H NMR, and MS. These methods help in determining the structure and the presence of specific functional groups in the molecule (Cong Ri-gang, 2007).

Chemical Reactions and Properties

Chemical reactions involving thiophene compounds can include cyclization reactions, where specific conditions lead to the formation of fused ring systems. For example, polycyclic aromatic-N-ethoxycarbonylthioamide S-oxides undergo cyclization to thiophene imine-fused arenes under certain conditions, leading to significant changes in their chemical properties (Witalewska et al., 2018).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and stability, are essential for understanding their behavior in various environments. While specific data on N-cyclooctyl-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide may not be available, closely related compounds show varied physical properties based on their molecular structure.

Chemical Properties Analysis

The chemical properties, including reactivity, potential for forming derivatives, and interaction with other chemical entities, are crucial for developing applications for these compounds. Studies on related compounds have explored their potential in forming novel chemical entities with desirable properties for various applications (Yang et al., 2002).

Scientific Research Applications

Synthetic Methodologies and Chemical Reactions

A significant application of thiophene derivatives in scientific research involves the development of synthetic methodologies. For example, the facile four-component Gewald reaction under organocatalyzed aqueous conditions enables the efficient room-temperature formation of 2-amino-3-carboxamide derivatives of thiophene, showcasing the compound's utility in synthesizing complex molecules (Abaee & Cheraghi, 2013). Additionally, the synthesis and biological activity of new cycloalkylthiophene-Schiff bases and their metal complexes have been explored, highlighting the antimicrobial potential of such compounds (Altundas et al., 2010).

Biological Activities

Thiophene derivatives have been extensively studied for their biological activities. Some compounds have exhibited significant antimicrobial activity against a range of pathogenic strains, showcasing their potential as antibacterial and antifungal agents (D. Sowmya et al., 2018). Furthermore, the structural, physicochemical characterization, and theoretical studies of carboxamides and their metal complexes reveal their antibacterial activities against E. coli, suggesting potential applications in treating bacterial infections (Aktan et al., 2017).

Structural Analysis and Characterization

The crystal structure analysis of various thiophene derivatives provides insights into their molecular conformation and stability. For instance, studies on anticonvulsant enaminones based on thiophene structures have determined their crystal structures, contributing to a better understanding of their physicochemical properties and potential therapeutic applications (Kubicki et al., 2000).

properties

IUPAC Name

N-cyclooctyl-3-[(4-ethoxyphenyl)-methylsulfamoyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O4S2/c1-3-28-19-13-11-18(12-14-19)24(2)30(26,27)20-15-16-29-21(20)22(25)23-17-9-7-5-4-6-8-10-17/h11-17H,3-10H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXFFDNDEQADLHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2)C(=O)NC3CCCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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